2-(Oxan-3-yl)ethane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

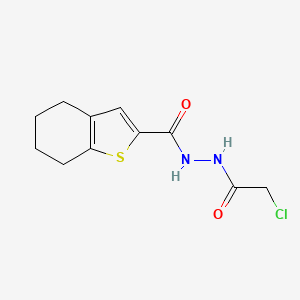

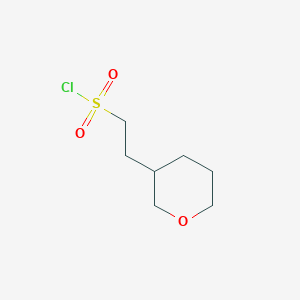

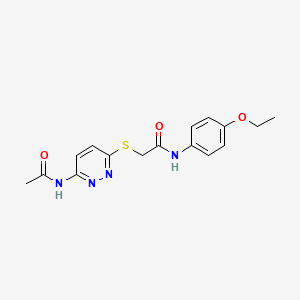

2-(Oxan-3-yl)ethane-1-sulfonyl chloride , also known as mesyl chloride cyclic ether , is a chemical compound commonly employed in organic synthesis. Its molecular formula is C7H13ClO3S , and it has a molecular weight of approximately 212.69 g/mol . The compound serves as a source of the mesyl group (-SO2CH3) , which plays a crucial role in various reactions.

Synthesis Analysis

The synthesis of 2-(Oxan-3-yl)ethane-1-sulfonyl chloride involves the reaction of 3-hydroxytetrahydrofuran (also known as oxan-3-ol ) with chlorosulfonic acid (SO2ClOH) . This reaction results in the replacement of the hydroxyl group with a sulfonyl chloride group, yielding the desired product .

Molecular Structure Analysis

The compound’s structure consists of a tetrahydrofuran ring (also known as oxane ring ) with a sulfonyl chloride group attached to the third carbon atom. The mesyl group (-SO2CH3) is essential for subsequent reactions and functional group transformations .

Chemical Reactions Analysis

- Ring-Opening Reactions : The tetrahydrofuran ring can undergo ring-opening reactions under specific conditions, leading to diverse products .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Versatile Sulfonating Agent for Amines

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a related compound to 2-(Oxan-3-yl)ethane-1-sulfonyl chloride, has been synthesized and utilized as a versatile sulfonating agent for amines. Primary and secondary amines can be sulfonated easily and with excellent yields using Dios chloride. The resulting N-Nonsubstituted and N-monosubstituted Dios-amides, which are activated amines, can be satisfactorily alkylated under Mitsunobu conditions. The Dios group is notably stable under basic and reductive conditions and is removed by heating in an aqueous solution of trifluoroacetic acid (Izumi Sakamoto et al., 2006).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

Research has detailed the synthesis of functional aromatic bis(sulfonyl chlorides) involving various compounds, including 3,5-bis[4-(chlorosulfonyl)phenyl]-1-acetophenone and 3,5-bis(chlorosulfonyl)-1-acetophenone, through a sequence of reactions ending in the quantitative oxidative chlorination of specific thiocarbamate groups to sulfonyl chlorides. These compounds serve as the main building blocks in a new synthetic strategy for the preparation of dendritic and other complex organic molecules (V. Percec et al., 2001).

Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones

Polymer-supported sulfonyl chloride has been employed in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This method involves attaching 1,2-diols to a solid support, reacting them with p-toluenesulfonyl isocyanate, and effecting cyclo-elimination with concurrent detachment from the resin, enabling the preparation of oxazolidinones with high enantiopurity using enantiopure 1,2-diols (P. Holte et al., 1998).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(oxan-3-yl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c8-12(9,10)5-3-7-2-1-4-11-6-7/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTPDZBZTJLKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2975598.png)

![1-[4-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2975602.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide](/img/structure/B2975603.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2975608.png)